molecular formula C6H4FIO2S B2889248 2-Iodobenzenesulfonyl fluoride CAS No. 2260936-68-1

2-Iodobenzenesulfonyl fluoride

Cat. No.: B2889248
CAS No.: 2260936-68-1
M. Wt: 286.06
InChI Key: KIWRHVUUJYWRFM-UHFFFAOYSA-N
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Description

2-Iodobenzenesulfonyl fluoride (CAS 2260936-68-1) is a chemical compound with the molecular formula C6H4FIO2S and a molecular weight of 286.07 g/mol . It belongs to the class of sulfonyl fluoride (SF) electrophiles, which have found significant utility as reactive probes in chemical biology and molecular pharmacology . Sulfonyl fluorides are considered privileged covalent warheads due to their desirable balance of biocompatibility, including aqueous stability, and protein reactivity . They function by covalently modifying context-specific amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity makes sulfonyl fluoride-based compounds, like this compound, valuable tools for researchers in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein-protein interactions . The iodine substituent on the benzene ring provides a versatile handle for further synthetic modification via cross-coupling reactions, allowing for the creation of more complex chemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRHVUUJYWRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Insights of 2 Iodobenzenesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a pivotal click reaction, valued for its reliability and the stability of the resulting sulfonyl-containing linkages. At the heart of this chemistry is the sulfonyl fluoride group (-SO2F), which, despite its general stability, can be activated to react with nucleophiles under specific conditions. 2-Iodobenzenesulfonyl fluoride serves as a valuable bifunctional reagent in this context, with its reactivity influenced by both the sulfonyl fluoride and the ortho-iodo substituent.

The sulfonyl fluoride group is characteristically resistant to hydrolysis and reaction with many common nucleophiles, contributing to the stability of compounds like this compound. However, its reactivity can be unlocked, particularly with silylated nucleophiles. The key to this transformation is the high affinity of silicon for fluoride.

In a typical SuFEx reaction, a nucleophile, such as a phenol (B47542) or an amine, is first silylated (e.g., with trimethylsilyl (B98337) cyanide). This silylated intermediate then reacts with the sulfonyl fluoride. The reaction proceeds via a nucleophilic attack of the silylated species on the sulfur atom of the sulfonyl fluoride. This process is facilitated by the formation of a highly stable silicon-fluoride bond (e.g., trimethylsilyl fluoride), which acts as a thermodynamic sink for the reaction, driving it to completion. The result is the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile.

SuFEx chemistry is renowned for its broad substrate scope and high functional group tolerance, and reactions involving this compound are no exception. The mild conditions under which these reactions are typically conducted allow for the presence of a wide array of functional groups that might not be stable under harsher reaction conditions.

The reaction of this compound with various nucleophiles has been demonstrated to be effective. Phenols, for instance, readily react to form the corresponding sulfonate esters. This transformation is tolerant of various substituents on the phenol ring, including both electron-donating and electron-withdrawing groups. Similarly, primary and secondary amines can be converted to their corresponding sulfonamides.

The table below illustrates the versatility of SuFEx reactions with aryl sulfonyl fluorides, showcasing the range of compatible nucleophiles and the functional groups they can contain.

Nucleophile ClassExample NucleophileFunctional Group Tolerance
Phenols4-MethoxyphenolEthers, Alkoxy groups
4-NitrophenolNitro groups
4-CyanophenolNitriles
AminesAnilineAromatic amines
BenzylaminePrimary aliphatic amines
MorpholineSecondary cyclic amines

This high degree of functional group tolerance is a key advantage of SuFEx chemistry, enabling the synthesis of complex molecules without the need for extensive protecting group strategies. The iodo-substituent on the this compound molecule itself remains intact during the SuFEx reaction, making the product available for further transformations, such as cross-coupling reactions.

The mechanism of the SuFEx reaction with aryl sulfonyl fluorides is generally understood to proceed through a nucleophilic substitution at the sulfur(VI) center. The reaction is thought to follow a concerted pathway or a stepwise pathway involving a short-lived pentacoordinate intermediate.

In the case of silylated nucleophiles, the reaction is initiated by the coordination of the silylated oxygen or nitrogen to the electrophilic sulfur atom. This is followed by the nucleophilic attack, leading to the formation of a trigonal bipyramidal intermediate or transition state. The fluoride ion is then expelled, and its capture by the silyl (B83357) group to form a strong Si-F bond provides the thermodynamic driving force for the reaction.

Computational studies have supported this mechanistic framework, indicating a low activation barrier for the reaction, which is consistent with the high efficiency and mild conditions observed experimentally. The role of the base, often a fluoride salt or an organic base, is to facilitate the formation of the active nucleophile and to activate the sulfonyl fluoride.

Substrate Scope and Functional Group Tolerance in SuFEx Transformations

Radical Transformations Involving the 2-Iodo and Sulfonyl Fluoride Groups

The presence of both a carbon-iodine bond and a sulfur-fluorine bond in this compound opens up possibilities for radical chemistry, offering alternative pathways for molecular functionalization.

While the S-F bond in sulfonyl fluorides is strong, under certain conditions, it can undergo homolytic cleavage to generate sulfonyl radicals. This process typically requires initiation by a radical initiator or photochemical activation. The resulting sulfonyl radical is a versatile intermediate that can participate in a variety of radical reactions.

The generation of sulfonyl radicals from aryl sulfonyl fluorides allows for their use in radical-mediated transformations. These radicals can add to alkenes and alkynes, or participate in hydrogen atom transfer reactions. The reactivity of the sulfonyl radical is influenced by the substituents on the aromatic ring.

The this compound molecule is a particularly interesting substrate for radical reactions due to the presence of the ortho-iodo group. The C-I bond is weaker than the S-F bond and can be selectively cleaved under radical conditions to generate an aryl radical. This aryl radical can then undergo a variety of transformations.

In the presence of a suitable radical acceptor, such as an alkene or alkyne, the initially formed aryl radical can participate in intermolecular addition reactions. This leads to the formation of a new carbon-carbon bond and a new radical species, which can then be trapped or undergo further reactions.

More interestingly, the proximity of the sulfonyl fluoride group to the site of the radical in the 2-iodophenyl radical allows for the possibility of intramolecular radical additions. For instance, the aryl radical could potentially add to the sulfur-oxygen double bond of the sulfonyl fluoride group, leading to the formation of a cyclic intermediate. Subsequent rearrangement or fragmentation of this intermediate could lead to novel molecular scaffolds.

An example of such a process is the radical-initiated cyclization where the aryl radical attacks the sulfonyl group, which can lead to the formation of sultone-type structures after a series of steps. The feasibility of such intramolecular pathways depends on the specific reaction conditions and the stability of the intermediates involved.

Role of the Ortho-Iodine Substituent in Directed Radical Processes

The ortho-iodine substituent on the benzenesulfonyl fluoride ring is a key functional group for initiating and directing radical reactions. The C-I bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate an aryl radical. This radical can then participate in subsequent intramolecular reactions, with its position dictating the regiochemical outcome.

One significant application is in directed C-H functionalization through 1,5-hydrogen atom transfer (HAT). In this process, a substrate is designed with a tethered functional group containing C-H bonds. Photoinduced single-electron reduction of the 2-iodobenzenesulfonyl moiety generates an aryl radical. This radical is positioned to abstract a hydrogen atom from a specific, proximate site within the tethered chain (typically at a 1,5-position), creating a new carbon-centered radical. This new radical can then be trapped by a suitable reagent, achieving a highly selective C-H functionalization at a site that would otherwise be unreactive. For instance, 2-iodobenzoyl-tethered amines have been used for α-C–H borylation, where the initial aryl radical generated from the C-I bond cleavage leads to a selective 1,5-HAT at the proximal α-C(sp³)–H site of the amine. nih.gov

Furthermore, the ortho-substituent plays a crucial role in intramolecular radical aromatic substitution (SNAr) reactions. In systems where an aryl radical is generated and tethered to a sulfonyl-substituted acceptor ring, the presence of a substituent ortho to the sulfonyl group can direct the radical to attack the ipso-carbon (the carbon bearing the sulfonyl group), leading to substitution. ucl.ac.uk This ipso-substitution pathway is often favored over other potential addition pathways, highlighting the directing influence of the substitution pattern on the aromatic ring. ucl.ac.uk This effect demonstrates that the location of the initial radical formation, governed by the ortho-iodine, is critical in controlling the pathway of subsequent cyclization and substitution events.

Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Grignard reactions)

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a common method for the formation of organometallic reagents. This reactivity allows for the transformation of the aryl iodide into a potent aryl nucleophile, such as a Grignard or organolithium reagent, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The formation of a Grignard reagent, 2-(fluorosulfonyl)phenylmagnesium iodide, can be achieved by reacting this compound with magnesium metal. The reactivity order for Grignard formation from aryl halides is I > Br > Cl >> F, a trend governed by the bond dissociation energies of the carbon-halogen bond. stackexchange.comquora.com This inherent reactivity difference allows for the selective oxidative addition of magnesium into the C-I bond while leaving the much stronger and less reactive S-F bond intact under controlled conditions. The resulting Grignard reagent can then be used in subsequent reactions. For example, a one-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride (SO₂F₂) has been developed, showcasing the compatibility of these organometallic species with the sulfonyl fluoride moiety. rsc.org

Similarly, lithium-halogen exchange can be performed, typically at low temperatures using an organolithium reagent like n-butyllithium or t-butyllithium. This exchange is generally very fast for aryl iodides. uni-muenchen.de The resulting 2-(fluorosulfonyl)phenyllithium is a powerful nucleophile. A key advantage of metal-halogen exchange is its functional group tolerance under specific conditions, enabling the preparation of complex organometallic reagents that would be difficult to synthesize otherwise. uni-muenchen.de However, the high reactivity of these reagents also necessitates careful control of reaction conditions to avoid side reactions, such as attack on the sulfonyl fluoride group of another molecule.

Transition Metal-Catalyzed Reactivity

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The reactivity is primarily centered on the C-I bond, which readily undergoes oxidative addition to low-valent metal centers like palladium(0) and nickel(0). More recently, methods have also been developed that activate the C-S bond of the sulfonyl fluoride group itself.

Palladium-Catalyzed C-C and C-X Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound serves as a versatile coupling partner. The C(sp²)-I bond is selectively activated by palladium catalysts to participate in classic cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. scispace.comnih.govacs.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly efficient for forming biaryl structures.

Heck Coupling: In the Heck reaction, this compound can be coupled with alkenes to form substituted styrenylsulfonyl fluorides. A notable example involves an intramolecular Heck reaction of a derivative prepared from 2-iodobenzenesulfonyl chloride, which cyclizes to form a complex tricyclic sultam after a preceding ring-closing metathesis step. nih.govacs.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield 2-(alkynyl)benzenesulfonyl fluorides. wikipedia.orgorganic-chemistry.org The conditions are generally mild and tolerate the sulfonyl fluoride group.

In addition to reactions at the C-I bond, recent advances have shown that the C-S bond of aryl sulfonyl fluorides can also be activated for cross-coupling. A desulfonative Suzuki-Miyaura coupling has been reported where a Pd(0) catalyst preferentially inserts into the C-S bond over the S-F bond, leading to the formation of a biaryl product and extrusion of SO₂. rsc.orgnih.gov This dual reactivity expands the synthetic utility of this compound, allowing for sequential or selective couplings at two different sites.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions
Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)2-Arylbenzenesulfonyl fluoride
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base2-Styrylbenzenesulfonyl fluoride
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-(Alkynyl)benzenesulfonyl fluoride
Desulfonative Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂, RuPhosAryl-iodide (from C-S cleavage)

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. They have been shown to effectively catalyze transformations involving both the C-I and C-S bonds of sulfonyl fluoride substrates.

Nickel-catalyzed reductive cross-coupling reactions can join aryl sulfones with aryl bromides through the selective cleavage of the C(sp²)-SO₂ bond. acs.orgnih.gov Mechanistic studies, including the isolation of an Ar-Ni(II)-SO₂CF₃ intermediate, provide strong evidence for the oxidative addition of the Ni(0) catalyst into the C-S bond as a key step in the catalytic cycle. acs.org Intramolecular versions of this desulfonylative coupling have also been developed to synthesize biaryls from diaryl sulfones. nih.gov

Furthermore, nickel catalysts are effective in coupling aryl fluorides with various partners, including organozinc reagents organic-chemistry.org and arylboronic acids. beilstein-journals.orgbeilstein-journals.org This reactivity, while primarily demonstrated on C-F bonds, underscores the capability of nickel to activate strong chemical bonds. In the context of this compound, the much weaker C-I bond would be the expected site of initial reactivity. However, the potential for subsequent or competitive C-S bond activation exists, particularly with tailored ligand systems. Research into the reactivity of sulfonyl fluorides with Ni(0) complexes has shown that activation can occur at either the S-F or C-S bond, with DFT calculations indicating similar energetics for the initial oxidative addition step, leading to complex reaction pathways. chemrxiv.org

Electrophilic and Nucleophilic Activation of Sulfonyl Fluorides

Strategies for Enhancing or Modulating S-F Bond Reactivity

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is exceptionally stable due to its high bond dissociation energy and the low polarizability of fluorine. While this stability makes it an excellent functional group for withstanding a wide range of reaction conditions, it also renders the sulfur atom less electrophilic compared to that in sulfonyl chlorides. Consequently, reactions involving nucleophilic substitution at the sulfur center, such as the formation of sulfonamides, often require harsh conditions like high temperatures or the use of highly reactive nucleophiles. To overcome this challenge, various strategies have been developed to activate the S-F bond and enhance its reactivity under milder conditions.

A primary strategy involves the use of Lewis acids. Lewis acids can coordinate to the oxygen atoms of the sulfonyl group or, potentially, the fluorine atom itself. This coordination withdraws electron density from the sulfur atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov For example, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective activator for the synthesis of sulfonamides from a wide array of sulfonyl fluorides and amines. nih.gov The reaction proceeds under significantly milder conditions than uncatalyzed methods. Other metal-based Lewis acids have also been shown to catalyze this transformation, highlighting the generality of this activation mode. nih.gov

Another approach is the use of nucleophilic catalysts. Certain species can react with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile. For example, 1-hydroxybenzotriazole (B26582) (HOBt) has been used as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. nih.gov The HOBt attacks the sulfur center, displacing the fluoride and forming a highly reactive activated ester intermediate. This intermediate is then rapidly consumed by an amine to form the desired sulfonamide, regenerating the HOBt catalyst in the process. This catalytic approach allows for the efficient synthesis of sterically hindered sulfonamides that are difficult to access through other methods. These activation strategies transform the robust sulfonyl fluoride group into a versatile electrophile, greatly expanding its utility in synthesis.

Impact of Electronic and Steric Factors on S-F Bond Stability and Reactivity

The stability and reactivity of the sulfur-fluorine (S-F) bond in this compound are intricately governed by a combination of electronic and steric factors originating from the substituents on the aromatic ring. The strong, covalent S-F bond is known for its considerable stability compared to other sulfonyl halides. mdpi.com However, its susceptibility to cleavage can be modulated by the electronic nature of the aryl group and the steric environment around the sulfonyl fluoride moiety. nih.govrsc.org

Electronic Factors:

The electronic landscape of the benzene (B151609) ring, as influenced by its substituents, plays a pivotal role in the reactivity of the S-F bond. The iodine atom at the ortho position in this compound exerts a dual electronic effect: it is an electron-withdrawing group through induction and an electron-donating group through resonance. Generally, electron-withdrawing groups on the aryl ring are expected to increase the electrophilicity of the sulfur atom, potentially making the S-F bond more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity.

Research on a series of aryl sulfonyl fluorides has demonstrated that electronic factors significantly affect the stability of the S-F bond. nih.gov For instance, studies on the synthesis of aryl sulfonyl fluorides from aryl iodides have shown that aryl iodides bearing both electron-withdrawing and electron-donating groups can be smoothly converted to their corresponding aryl sulfonyl fluorides, suggesting that the electronic nature of the substituent influences the reaction efficiency. mdpi.com

In the context of this compound, the interplay between the inductive and resonance effects of the iodine atom, along with the powerful electron-withdrawing nature of the sulfonyl fluoride group itself, creates a complex electronic environment that dictates the S-F bond's reactivity.

Steric Factors:

Steric hindrance, particularly from substituents at the ortho position, can significantly impact the stability of the S-F bond by shielding the sulfur atom from nucleophilic attack. nih.gov The presence of the bulky iodine atom ortho to the sulfonyl fluoride group in this compound provides substantial steric protection.

A study investigating the metabolic stability of various aryl sulfonyl fluorides found that steric factors play a crucial role in S-F bond stability. nih.gov The research indicated that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibited the highest in vitro metabolic stability, underscoring the importance of steric bulk in preventing S-F bond cleavage. nih.gov This suggests that the ortho-iodo substituent in this compound contributes to the kinetic stability of the S-F bond by physically impeding the approach of nucleophiles.

This protective steric effect has been noted in synthetic applications as well. For example, in palladium-catalyzed sulfinylation reactions, ortho-substituted aryl iodides can behave differently from their meta- or para-substituted counterparts, which can be attributed to steric hindrance around the reaction center. nih.gov While this does not directly describe S-F bond cleavage, it highlights the influence of ortho-substituents on reactions involving the sulfur center.

The following table summarizes the general influence of electronic and steric factors on the S-F bond in substituted aryl sulfonyl fluorides, providing a framework for understanding the specific case of this compound.

FactorSubstituent PositionGeneral Effect on S-F Bond StabilityRelevance to this compound
Electronic Ortho, Meta, ParaElectron-withdrawing groups can increase the electrophilicity of the sulfur atom. Electron-donating groups can decrease it.The iodine atom has both electron-withdrawing (inductive) and electron-donating (resonance) effects, creating a nuanced electronic environment at the sulfur center.
Steric OrthoBulky ortho-substituents can sterically hinder nucleophilic attack on the sulfur atom, increasing the kinetic stability of the S-F bond. nih.govThe large iodine atom at the ortho position provides significant steric protection to the S-F bond, likely enhancing its stability against nucleophilic attack.

Advanced Applications of 2 Iodobenzenesulfonyl Fluoride in Chemical Synthesis

Building Blocks for Complex Molecular Architectures

2-Iodobenzenesulfonyl fluoride (B91410) serves as a versatile building block in the synthesis of complex organic molecules. Its reactivity at both the sulfonyl fluoride and iodo-substituted positions allows for sequential and diverse functionalization, making it a valuable intermediate in the construction of intricate molecular frameworks.

Derivatization to Sulfonamides and Sulfonate Esters

The sulfonyl fluoride group of 2-iodobenzenesulfonyl fluoride is a key functional handle for the synthesis of sulfonamides and sulfonate esters. These moieties are prevalent in a wide range of biologically active compounds and functional materials.

The conversion of sulfonyl fluorides to sulfonamides is a well-established transformation. The reaction typically involves the treatment of the sulfonyl fluoride with a primary or secondary amine. This process is often facilitated by a base to neutralize the hydrogen fluoride generated during the reaction. The resulting sulfonamides are important pharmacophores found in numerous therapeutic agents. The presence of the iodo group on the aromatic ring of this compound provides a site for further synthetic modifications, allowing for the creation of diverse libraries of sulfonamide-containing compounds. For instance, sulfinate intermediates can be derivatized into sulfonamides in a one-pot fashion. nih.gov

Similarly, sulfonate esters can be synthesized from sulfonyl fluorides by reaction with alcohols or phenols. An effective method for converting phenols to their benzenesulfonate (B1194179) esters utilizes N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride. chempap.org This transformation is valuable for introducing the sulfonate ester functionality, which can act as a leaving group in subsequent nucleophilic substitution reactions or as a stable structural element within a target molecule.

The table below summarizes the derivatization of sulfonyl fluorides:

DerivativeReagentKey Features
SulfonamidesPrimary or Secondary AminesFormation of a stable S-N bond, prevalent in pharmaceuticals.
Sulfonate EstersAlcohols or PhenolsCan act as leaving groups or stable structural motifs.

Synthesis of Vinyl and Alkyl Sulfones

The reactivity of this compound extends to the formation of vinyl and alkyl sulfones, which are important structural motifs in medicinal chemistry and materials science.

The synthesis of aryl vinyl sulfones can be achieved through Friedel-Crafts reactions of sulfonyl fluorides. researchgate.net A general method for preparing 2-alkyl-substituted vinyl sulfonyl fluorides involves a Giese-type radical approach, starting from alkyl iodides and 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). nih.gov This provides access to a variety of alkenyl sulfonyl fluorides that would be difficult to synthesize using other methods. nih.gov

Furthermore, sulfinate intermediates, which can be generated from aryl halides like this compound, can be derivatized into sulfones. nih.gov This one-pot transformation highlights the utility of this compound as a precursor to a broad range of sulfonyl-containing compounds. nih.gov

Construction of Heterocyclic Systems via Sulfonyl Fluoride Intermediates

The unique reactivity of sulfonyl fluorides makes them valuable intermediates in the synthesis of heterocyclic compounds. These cyclic structures are fundamental to the core of many pharmaceuticals and agrochemicals.

The synthesis of fluorinated sulfur-containing heterocycles often utilizes cycloaddition reactions. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of dipolarophiles and dienophiles, making fluorinated 1,3-dipoles highly reactive towards electron-rich partners. nih.gov This is particularly useful for constructing fluoroalkylated sulfur heterocycles. nih.gov While direct examples involving this compound in cycloadditions are not explicitly detailed, its derivatives can serve as precursors to the necessary building blocks for these reactions.

Utility in Radiolabeling Methodologies

The application of this compound and related structures extends into the field of radiochemistry, particularly in the development of radiotracers for Positron Emission Tomography (PET) imaging.

Precursors for ¹⁸F-Radiochemistry and Positron Emission Tomography (PET) Imaging

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide in PET imaging due to its favorable decay characteristics. semanticscholar.org The development of efficient methods for incorporating ¹⁸F into biologically active molecules is a major focus of radiopharmaceutical chemistry.

Aryl sulfonyl fluorides, including derivatives of this compound, can serve as precursors for ¹⁸F-labeling. While direct radiofluorination of an aryl sulfonyl fluoride to replace the existing fluorine atom is challenging, the synthesis of ¹⁸F-labeled arenesulfonyl fluorides is typically achieved from sulfonyl chloride precursors. nih.gov The resulting ¹⁸F-labeled sulfonyl fluorides can then be used to label biomolecules. For instance, ¹⁸F-labeled sulfonyl fluorides can react with amino groups on proteins to form stable sulfonamide linkages, enabling the PET imaging of these biological targets.

Development of Radiofluoride Relay Reagents

A significant challenge in ¹⁸F-radiochemistry is the often harsh conditions required for direct radiofluorination. andrearobinsongroup.com To address this, radiofluoride relay reagents have been developed to facilitate the introduction of ¹⁸F under milder conditions. andrearobinsongroup.com

[¹⁸F]Ethenesulfonyl fluoride ([¹⁸F]ESF) has emerged as a novel and practical radiofluoride relay reagent. andrearobinsongroup.com It allows for radiofluorination reactions to be performed in minimally equipped facilities. andrearobinsongroup.com [¹⁸F]ESF can be produced reliably, stored on cartridges, and then shipped to other locations where it can be released for use in labeling reactions. andrearobinsongroup.com This reagent has shown comparable radiofluorination efficiencies to conventional methods for a variety of precursors. andrearobinsongroup.com While not directly this compound, the development and utility of [¹⁸F]ESF highlights the importance of sulfonyl fluoride chemistry in advancing ¹⁸F-radiosynthesis methodologies.

Design and Synthesis in Diversity-Oriented and Fragment-Based Approaches

The unique bifunctional nature of this compound, possessing two distinct and orthogonally reactive sites, makes it a valuable building block in advanced chemical synthesis, particularly in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). The presence of an aryl iodide allows for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling. Simultaneously, the sulfonyl fluoride group offers a site for covalent modification or can act as a stable, polar handle for molecular recognition. This duality enables the generation of large, structurally diverse libraries of compounds from a single, readily accessible starting material.

In diversity-oriented synthesis, the goal is to efficiently create a collection of structurally diverse and complex molecules that can be used to probe biological systems. The strategy often involves a branching approach, where a common intermediate is subjected to a variety of reaction conditions to generate a range of different molecular scaffolds. While specific examples detailing the extensive use of this compound in large DOS libraries are not prevalent in the reviewed literature, the application of its isomer, 4-iodobenzenesulfonyl fluoride, in lead-oriented synthesis highlights the potential of this class of compounds. whiterose.ac.uk In one such approach, 4-iodobenzenesulfonyl fluoride was used in a palladium-catalyzed diazo-aryl cross-coupling reaction to generate an α-diazo amide substrate, which served as a precursor for further diversification. whiterose.ac.uk This illustrates how the iodo-benzenesulfonyl fluoride core can be incorporated into complex synthetic pathways to build diverse molecular architectures.

The general principle involves utilizing the aryl iodide for scaffold diversification and the sulfonyl fluoride for late-stage functionalization or as a key pharmacophoric element. For instance, a library of compounds could be generated by first performing a series of Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions on this compound with a diverse set of boronic acids, terminal alkynes, or amines. Each of these initial products could then be further diversified by reacting the sulfonyl fluoride group with a library of nucleophiles, such as amines or phenols, via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.com

The table below outlines a hypothetical reaction scheme illustrating this diversity-oriented approach starting from this compound.

Table 1: Hypothetical Diversity-Oriented Synthesis Strategy Using this compound

StepReaction TypeReactantsProduct Class
1aSuzuki CouplingThis compound + Arylboronic acids2-Arylbenzenesulfonyl fluorides
1bSonogashira CouplingThis compound + Terminal alkynes2-(Alkynyl)benzenesulfonyl fluorides
1cBuchwald-Hartwig AminationThis compound + Amines2-(Amino)benzenesulfonyl fluorides
2SuFEx ReactionProducts from Step 1 + Nucleophiles (e.g., amines, phenols)Diverse Sulfonamides and Sulfonates

In the context of fragment-based drug discovery, this compound can be envisioned as a starting point for the creation of a library of small, reactive fragments. The sulfonyl fluoride moiety is a particularly interesting "warhead" for covalent fragment screening, as it can react with nucleophilic amino acid residues in a protein's binding site, thereby forming a covalent bond and enabling the identification of even weakly binding fragments. mdpi.comnih.gov

A research strategy could involve the synthesis of a small library of fragments by reacting this compound with a variety of small amines or other nucleophiles. The resulting 2-iodobenzenesulfonamides would retain the aryl iodide handle for future fragment elaboration or linking, should a hit be identified. Alternatively, the iodide could be used to attach a different fragment, allowing for fragment-linking approaches.

The following table presents a selection of potential fragment structures that could be synthesized from this compound for use in a fragment-based screening campaign.

Table 2: Representative Fragment Library Derived from this compound

Fragment StructureSynthetic PrecursorsKey Features
This compound, DimethylamineCovalent warhead (SO2F), iodo handle for growth
This compound, PiperidineCovalent warhead (SO2F), iodo handle for growth
This compound, MethylamineCovalent warhead (SO2F), iodo handle for growth

Detailed research findings on the application of this compound in these areas are emerging as the utility of sulfonyl fluorides in chemical biology and drug discovery becomes more widely appreciated. The synthetic versatility of this compound positions it as a powerful tool for the efficient generation of novel chemical matter for biological screening.

Computational and Theoretical Investigations of 2 Iodobenzenesulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-iodobenzenesulfonyl fluoride (B91410) at an atomic level. These methods allow for a detailed examination of the molecule's structure and energy.

The electronic structure of 2-iodobenzenesulfonyl fluoride is characterized by two distinct and electronically orthogonal functional groups attached to the aromatic ring: the highly electron-withdrawing sulfonyl fluoride (-SO₂F) group and the iodo (-I) group.

The SO₂F Moiety: The sulfonyl fluoride group is known for its exceptional stability. nih.gov Computational studies on analogous aryl sulfonyl fluorides reveal that the sulfur(VI)-fluorine (S-F) bond is remarkably strong and polarized, contributing to the group's resistance to hydrolysis and thermolysis. nih.gov Hirshfeld surface analysis, a method for visualizing intermolecular interactions, shows that the fluorine atom in aryl sulfonyl fluorides does not typically participate in strong hydrogen bonding but can engage in close contacts with π-systems. nih.gov The sulfonyl oxygens are the primary sites for hydrogen bond acceptance. The S-F bond is significantly more robust than the S-Cl bond in the corresponding sulfonyl chloride, which is prone to reductive failure. nih.gov This stability makes the SO₂F group a reliable component in complex molecular architectures.

The C-I Moiety: In contrast, the carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage under photochemical or metal-catalyzed conditions. nih.gov This property is frequently exploited in synthetic chemistry to generate aryl radicals. Theoretical studies on radical reactions confirm that the C-I bond is often the point of initiation for cascade cyclizations and hydrogen atom transfer (HAT) processes. nih.govresearchgate.net The disparate nature of the stable -SO₂F group and the reactive C-I bond imparts a dual reactivity profile to the molecule.

MoietyBondCalculated CharacteristicImplication
SO₂FS-FStrong, high bond dissociation energy, polarHigh thermal and hydrolytic stability; acts as a selective electrophilic site (SuFEx) nih.gov
S=OHighly polarized (Sδ+-Oδ-)Strong hydrogen bond acceptor site
C-IC-IWeak, low bond dissociation energyServes as a precursor for aryl radical generation under specific conditions nih.gov

The primary conformational flexibility in this compound arises from the rotation about the C-S bond. This rotation dictates the spatial relationship between the ortho-substituents, the iodine atom, and the sulfonyl fluoride group. Computational modeling can predict the most stable conformers and the energy barriers to their interconversion.

Although a specific conformational analysis for this compound is not extensively detailed in the literature, principles can be drawn from related structures. The molecule likely exists in conformations that minimize the steric repulsion between the large iodine atom and the sulfonyl oxygen atoms. Two principal conformers can be envisioned: one where the S-F bond is oriented away from the iodine atom (anti-conformation) and one where it is oriented towards it (syn-conformation). Due to electrostatic repulsion and steric hindrance, the anti-conformation is predicted to be lower in energy. The energy barrier for rotation around the C-S bond is expected to be relatively low, allowing for rapid interconversion at room temperature. DFT calculations on similar ortho-substituted systems are used to determine such energetic landscapes. beilstein-journals.org

ConformerDescriptionPredicted Relative Energy (kcal/mol)Rationale
AntiS-F bond points away from the C-I bond0 (most stable)Minimizes steric and electrostatic repulsion between the iodine and sulfonyl oxygens
SynS-F bond points towards the C-I bond> 0Increased steric and electrostatic repulsion
Transition StateEclipsed conformation of substituents~2-5Represents the barrier to rotation around the C-S bond

Electronic Structure Analysis and Bonding Characteristics of the SO₂F and C-I Moieties

Mechanistic Pathway Elucidation

Computational studies are invaluable for mapping the reaction pathways of transformations involving this compound, particularly in characterizing transition states and reaction intermediates.

A key transformation utilizing the 2-iodobenzenesulfonyl group is its function as a radical precursor for remote C-H functionalization. nih.gov In this role, the molecule is often derivatized into a sulfonamide. The general mechanism, supported by DFT calculations on analogous systems, proceeds as follows:

Initiation: Homolytic cleavage of the C-I bond, often induced by light and a cobalt catalyst, generates a 2-sulfonylphenyl radical. nih.gov

Hydrogen Atom Transfer (HAT): The aryl radical undergoes a rapid intramolecular 1,n-HAT (where n is typically 5 or 6) from a C-H bond on the sulfonamide's N-alkyl substituent. This step proceeds through a well-defined cyclic transition state (e.g., a six-membered ring for a 1,5-HAT). DFT calculations are used to determine the activation energy (ΔG‡) of this key step, which dictates the reaction's feasibility and rate. nih.govbeilstein-journals.org

Cyclization/Dehydrogenation: The resulting alkyl radical can then undergo cyclization or, in the presence of a suitable cobalt complex, dehydrogenation to form an alkene. nih.govresearchgate.net

Reaction coordinate analysis maps the energy changes along this pathway, identifying the transition states as energy maxima and intermediates as local minima. For instance, in hypervalent iodine-mediated cyclizations of N-alkenylamides, DFT studies have shown a clear kinetic preference for the formation of five-membered rings over seven-membered ones by comparing the ΔG‡ values of the competing transition states. beilstein-journals.org

Computational modeling provides a clear rationale for the observed selectivity in reactions of this compound derivatives.

Chemoselectivity: The remarkable chemoselectivity stems from the vast difference in the stability of the C-I and S-F bonds. Under radical-generating conditions, the C-I bond is selectively cleaved while the robust SO₂F group remains intact. nih.govnih.gov Conversely, under conditions for SuFEx chemistry (nucleophilic attack), the S-F bond can be activated without disturbing the C-I bond. This allows for the selective and sequential functionalization of the two different sites.

Regioselectivity: In radical translocation reactions, the regioselectivity is governed by the energetics of the HAT transition state. Intramolecular HAT processes strongly favor the abstraction of a hydrogen atom that is accessible via a five- or six-membered ring transition state (1,5-HAT or 1,6-HAT, respectively), as these conformations have minimal ring strain. nih.gov Computational analysis of these transition states confirms their energetic favorability, thus explaining why specific C-H bonds are activated over others and leading to predictable product formation, such as β,γ-dehydrogenated sulfonamides. nih.gov

Transition State Characterization and Reaction Coordinate Analysis for Key Transformations

Prediction of Reactivity and Stability Profiles

By integrating the findings from quantum chemical calculations and mechanistic studies, a comprehensive reactivity and stability profile for this compound can be constructed.

Stability Profile:

The aryl sulfonyl fluoride moiety is exceptionally robust, showing high resistance to hydrolysis and thermal degradation, a property attributed to the strong S-F bond. nih.gov

The C-I bond represents a site of latent instability, which can be selectively accessed under specific energetic inputs like UV light or in the presence of transition metal catalysts. nih.gov

Reactivity Profile:

Dual Reactivity: The molecule is computationally predicted to be a dual-purpose reagent. The SO₂F group can act as an electrophilic "warhead" for covalent modification of nucleophiles (e.g., amino acid residues in proteins) via SuFEx chemistry. acs.orgresearchgate.net Simultaneously, the C-I bond can act as a radical initiator for C-H functionalization and cyclization reactions. nih.gov

Predictable Selectivity: The outcomes of its reactions are highly predictable through computational analysis. The regioselectivity of radical reactions is controlled by HAT transition state energies, while the chemoselectivity is governed by the orthogonal stability of the C-I and S-F bonds. This allows for its rational application in complex multi-step syntheses. whiterose.ac.uk

Future Research Directions and Unexplored Frontiers

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly pivotal in modern chemical synthesis. Future research should focus on integrating 2-Iodobenzenesulfonyl fluoride (B91410) into these environmentally benign methodologies.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. pharmaron.com Investigating the use of 2-Iodobenzenesulfonyl fluoride in flow reactors could lead to more efficient and safer synthetic protocols for its derivatives. For instance, photoredox catalysis in flow systems has proven effective for the rapid and scalable installation of fluorine into drug-like molecules. pharmaron.com Exploring similar strategies with this compound could facilitate its use in large-scale production.

Sustainable Synthesis: The development of sustainable methods for synthesizing sulfonyl fluorides is an active area of research. sciencedaily.comosaka-u.ac.jp Current methods often rely on toxic reagents and harsh conditions. sciencedaily.comosaka-u.ac.jp Future work could explore the synthesis of this compound and its derivatives using greener approaches. This includes the use of water as a reaction medium, which is considered an environmentally benign solvent. digitellinc.com Surfactant-based catalytic systems have shown promise in enabling nucleophilic fluorination reactions in water, achieving good conversions for sulfonyl chloride substrates to sulfonyl fluorides. digitellinc.com Applying such systems to the synthesis or transformation of this compound could significantly reduce the environmental impact. digitellinc.com Furthermore, electrochemical methods, which avoid the use of stoichiometric oxidants, present a sustainable alternative for the synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as a safe and cost-effective fluoride source. nih.gov

A recent breakthrough in green chemistry has been the development of a method to synthesize sulfonyl fluorides from thiols and disulfides using SHC5® and potassium fluoride, yielding only non-toxic salts as byproducts. sciencedaily.comosaka-u.ac.jp Adapting such innovative and eco-friendly protocols for the synthesis and modification of this compound is a key future direction. sciencedaily.comosaka-u.ac.jp

Development of Novel Catalytic Systems for Selective Transformations

The dual reactivity of this compound presents a challenge and an opportunity for the development of highly selective catalytic systems.

Selective Cross-Coupling Reactions: The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A significant area of future research is the development of catalysts that can selectively activate the C-I bond without reacting with the sulfonyl fluoride moiety. This would allow for the late-stage functionalization of the aromatic ring, providing access to a diverse library of complex molecules. Recent advances in nickel-catalyzed electrochemical sulfinylation of aryl halides demonstrate the potential for selective transformations. researchgate.net Exploring similar nickel-based or other transition-metal catalytic systems for this compound could yield novel and efficient synthetic routes.

Ortho-Functionalization: The development of catalytic methods for direct C-H functionalization at the position ortho to the sulfonyl fluoride group would be a powerful tool. This would enable the introduction of various functional groups, further expanding the synthetic utility of this compound.

Below is a table summarizing potential catalytic transformations for future exploration:

Catalytic TransformationTarget BondPotential Catalyst SystemsDesired Outcome
Suzuki CouplingC-IPalladium-based, Nickel-basedAryl or heteroaryl substitution
Heck ReactionC-IPalladium-basedAlkene installation
Sonogashira CouplingC-IPalladium/Copper co-catalysisAlkyne installation
C-H ActivationC-H (ortho)Ruthenium, Rhodium, Iridium-basedDirect functionalization

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond established reactions, exploring novel reactivity modes of this compound could lead to groundbreaking synthetic methodologies.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Sulfonyl fluorides are key players in SuFEx "click chemistry," a set of powerful and reliable reactions for forming robust S-O and S-N linkages. sciencedaily.comosaka-u.ac.jpnih.gov While the SuFEx reactivity of the sulfonyl fluoride group is known, its interplay with the ortho-iodo substituent is an area ripe for investigation. For example, the iodo group could be used to pre-organize substrates for intramolecular SuFEx reactions, leading to the formation of novel heterocyclic structures. The development of new SuFEx-based polymerizations using bifunctional monomers derived from this compound is another promising avenue. nih.gov

Radical Chemistry: The generation of radicals from sulfonyl fluorides is a challenging but potentially rewarding area. researchgate.net Developing methods to convert the sulfonyl fluoride group into a sulfur(VI) radical would open up new synthetic possibilities, such as radical additions to alkenes and alkynes. researchgate.net The presence of the iodo group could also be exploited in radical-radical coupling reactions or in radical cascades.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. pharmaron.com Investigating the photoredox-catalyzed transformations of this compound could uncover new reaction pathways. For example, single-electron reduction of the aryl iodide could generate an aryl radical, which could then participate in various coupling or cyclization reactions.

Potential Applications in Functional Polymers and Advanced Materials Science

The unique properties of this compound make it an attractive candidate for the development of advanced materials.

Functional Polymers: The ability to undergo both SuFEx chemistry and cross-coupling reactions makes this compound a versatile monomer for the synthesis of novel functional polymers. For instance, polymerization through SuFEx reactions could yield polysulfonates or polysulfonamides, while the iodo groups along the polymer backbone could be post-functionalized through cross-coupling reactions to tune the material's properties (e.g., solubility, thermal stability, optical properties). The synthetic utility of sulfonyl fluorides in preparing functional polymers has been demonstrated. researchgate.net

Advanced Materials: The incorporation of the sulfonyl fluoride moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an underexplored area. The strong electron-withdrawing nature of the sulfonyl fluoride group could be used to tune the electronic properties of conjugated materials. Furthermore, the ability to form strong, covalent bonds via SuFEx chemistry could be exploited to create robust thin films or to anchor functional molecules to surfaces.

The table below outlines potential applications in materials science:

Material TypeSynthetic StrategyKey Feature of this compoundPotential Application
Functional PolymersSuFEx Polymerization & Post-functionalizationDual reactivity (SO2F and I)Membranes, coatings, drug delivery systems
Conjugated PolymersCross-coupling PolymerizationTunable electronic propertiesOrganic electronics (OLEDs, OPVs)
Surface ModificationSuFEx "Click" ReactionCovalent bond formationBiosensors, functionalized nanoparticles

Q & A

Q. How is this compound utilized in activity-based protein profiling (ABPP) for covalent inhibitor development?

  • Methodological Answer : The sulfonyl fluoride group acts as an electrophilic warhead targeting catalytic serine residues. Screen inhibitory activity via fluorescence polarization assays using tagged probes (e.g., TAMRA-tyramide). Confirm target engagement using competitive ABPP with LC-MS/MS .

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